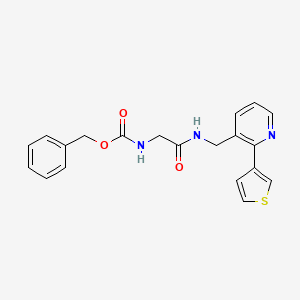

![molecular formula C11H11NOS2 B2503119 3-[(4-甲基苯基)甲基]-2-硫代-1,3-噻唑烷-4-酮 CAS No. 34392-97-7](/img/structure/B2503119.png)

3-[(4-甲基苯基)甲基]-2-硫代-1,3-噻唑烷-4-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

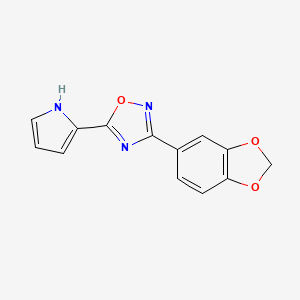

The compound 3-[(4-Methylphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one is a derivative of 2-sulfanylidene-1,3-thiazolidin-4-one, which is a class of sulfur-containing heterocyclic compounds. These compounds have been studied for their potential applications in various fields, including medicinal chemistry due to their biological activities.

Synthesis Analysis

The synthesis of 2-sulfanylidene-1,3-thiazolidin-4-one derivatives can be achieved through a three-component condensation reaction involving primary amines, carbon disulfide, and dialkyl maleates. This reaction yields alkyl (3-R-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)acetates, which are structurally related to the compound of interest . Although the specific synthesis of 3-[(4-Methylphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one is not detailed in the provided papers, similar synthetic strategies could be employed.

Molecular Structure Analysis

The molecular structure of related compounds, such as (Z)-5-[(5-Methyl-1H-imidazol-4-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one monohydrate, has been analyzed, revealing that the non-hydrogen atoms in the organic component are almost coplanar. This suggests that the 3-[(4-Methylphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one could also exhibit a planar structure, which might influence its chemical reactivity and interaction with biological targets .

Chemical Reactions Analysis

The chemical reactivity of thiazolidin-4-one derivatives is influenced by the presence of the sulfanylidene moiety. For instance, the compound 2-Amino-4-(4'-phenylsulfanyl-phenyl)-thiazole, which contains a similar sulfanyl group, can undergo various reactions with active methylene derivatives to form fused thiazolo-pyrimidines and other substituted thiazolo-pyrimidines . These reactions demonstrate the versatility of thiazolidin-4-one derivatives in forming a wide range of chemical structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolidin-4-one derivatives can be inferred from studies on similar compounds. For example, the FT-IR spectrum of 3-Methyl-4-{(E)-[4-(methylsulfanyl)-benzylidene]amino}1H-1,2,4-triazole-5(4H)-thione has been recorded, and the vibrational wavenumbers computed at HF and DFT levels of theory. The NH stretching wavenumber is red-shifted, indicating the weakening of the NH bond. The negative regions in the molecular electrostatic potential (MEP) map are localized over the sulfur atoms, suggesting sites for nucleophilic attack . These findings can provide insights into the reactivity and interactions of 3-[(4-Methylphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one with other molecules.

科学研究应用

抗微生物特性

- 3-[(4-甲基苯基)甲基]-2-硫代-1,3-噻唑烷-4-酮作为噻唑烷-4-酮的衍生物,已被研究其抗微生物特性。研究表明这类化合物具有作为抗微生物剂的潜力。例如,Gouda等人(2010年)合成了各种噻唑烷-4-酮衍生物,并发现其中一些表现出有希望的抗微生物活性 (Gouda, Berghot, Shoeib, & Khalil, 2010)。

合成和生物活性

- 1,3-噻唑烷-4-酮的化学和生物活性,包括3-[(4-甲基苯基)甲基]-2-硫代-1,3-噻唑烷-4-酮所属的一组化合物,已被广泛研究。这些化合物以其多样的生物性质和作为各种生物化合物的合成子的实用性而闻名。Cunico、Gomes和Vellasco(2008年)回顾了1,3-噻唑烷-4-酮的化学和生物活性,强调了它们在药物化学中的重要性 (Cunico, Gomes, & Vellasco, 2008)。

抗肿瘤活性

- 另一个重要的研究领域是研究噻唑烷-4-酮衍生物的潜在抗肿瘤特性。Horishny、Chaban和Matiychuk(2020年)开发了一种合成3-(吗啉-4-基)-2-硫代-1,3-噻唑烷-4-酮及其衍生物的制备程序,这些化合物对各种恶性肿瘤细胞表现出中等活性 (Horishny, Chaban, & Matiychuk, 2020)。

属性

IUPAC Name |

3-[(4-methylphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NOS2/c1-8-2-4-9(5-3-8)6-12-10(13)7-15-11(12)14/h2-5H,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEZSJEPMPURQRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C(=O)CSC2=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NOS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2503039.png)

![Ethyl 7,8-dimethyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B2503040.png)

![5-chloro-2-(methylsulfanyl)-N-{[2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methyl}pyrimidine-4-carboxamide](/img/structure/B2503045.png)

![2-[({3-Bromoimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]benzoic acid hydrobromide](/img/structure/B2503049.png)

![N-((5-(furan-2-yl)pyridin-3-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2503050.png)

![N-[3-[Methyl(prop-2-ynyl)amino]propyl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B2503056.png)